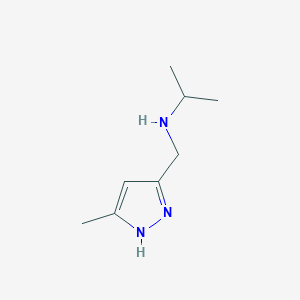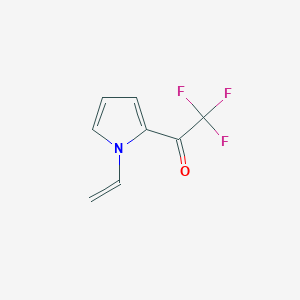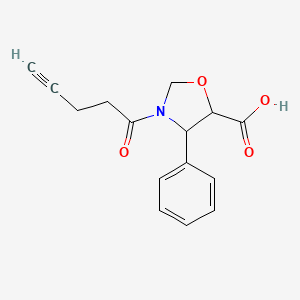
3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-pentynoic acid, which is then converted to 4-pentynoyl chloride using oxalyl chloride in the presence of a catalytic amount of dimethylformamide. The resulting 4-pentynoyl chloride is then reacted with 4-phenyl-1,3-oxazolidine-5-carboxylic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Nucleophilic Addition: The alkyne group is susceptible to nucleophilic attack, allowing for chain extension and functionalization.
Hydrolysis: The acyl chloride group can be hydrolyzed to form a carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include water, alcohols, and amines.
Hydrolysis: Typically performed in the presence of water or aqueous base.
Major Products Formed
Nucleophilic Addition: Products depend on the nucleophile used; for example, reaction with water yields an enone.
Hydrolysis: Yields the corresponding carboxylic acid and hydrochloric acid.
Applications De Recherche Scientifique
3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid involves its functional groups. The alkyne group can participate in click chemistry reactions, while the acyl chloride group can undergo nucleophilic substitution to form various derivatives. These reactions allow the compound to interact with different molecular targets and pathways, making it versatile in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentynoyl chloride: Shares the pentynoyl group but lacks the oxazolidine and carboxylic acid functionalities.
4-Phenyl-1,3-oxazolidine-5-carboxylic acid: Contains the oxazolidine and carboxylic acid groups but lacks the pentynoyl group.
Uniqueness
3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid is unique due to its combination of an alkyne, an oxazolidine ring, and a carboxylic acid group. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
500726-13-6 |
|---|---|
Formule moléculaire |
C15H15NO4 |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
3-pent-4-ynoyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-2-3-9-12(17)16-10-20-14(15(18)19)13(16)11-7-5-4-6-8-11/h1,4-8,13-14H,3,9-10H2,(H,18,19) |
Clé InChI |
PQNUYYCVXHFRLY-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC(=O)N1COC(C1C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


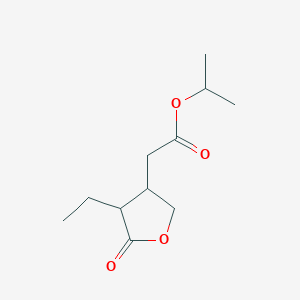
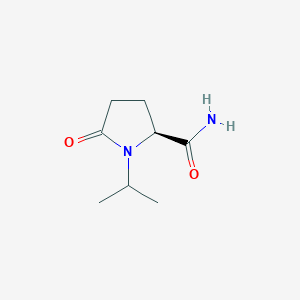
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)
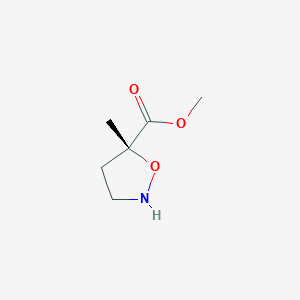
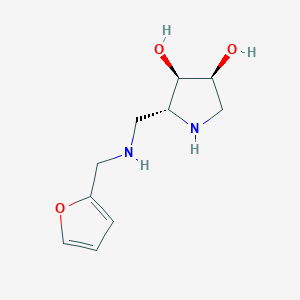
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
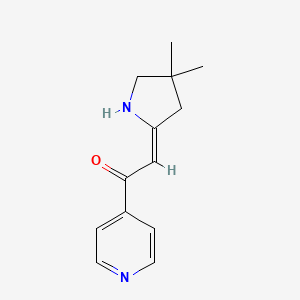
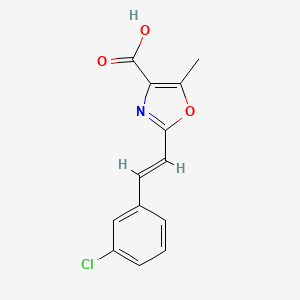
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)
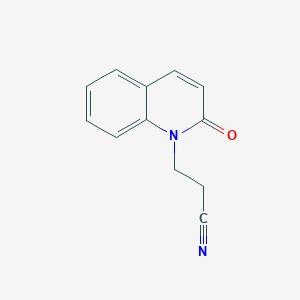
![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)
